molecular formula C23H28N2O3 B2362760 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide CAS No. 955663-35-1

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide

Cat. No.: B2362760
CAS No.: 955663-35-1
M. Wt: 380.488
InChI Key: NJEPZGLCOLDZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide, also known as L-765,314, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Catalysis and Synthetic Applications

The development of novel synthetic methodologies utilizing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide and related compounds has seen significant interest. For example, a Rh(III)-catalyzed oxidative olefination process by directed C-H bond activation of N-methoxybenzamides showcases the versatility of using N-O bonds as internal oxidants. This method is noted for its mildness, practicality, selectivity, and high yield, with the substitution of the directing/oxidizing group allowing for the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Medical Imaging and Diagnostic Applications

In the realm of medical imaging and diagnostics, compounds structurally related to this compound have been explored for their potential. A study evaluating the safety, dosimetry, and feasibility of imaging tumor proliferation in humans using a cellular proliferative marker, demonstrates the promise of such compounds for clinical applications. The study found significant correlations between tumor uptake values and the proliferative status of solid tumors, making these agents valuable for assessing cellular proliferation in tumors (Dehdashti et al., 2013).

Drug Development and Pharmacological Studies

In drug development, the design and synthesis of novel compounds for therapeutic applications are of paramount importance. A study detailing the development of a practical and scalable synthetic route to a novel If channel inhibitor showcases the importance of efficient synthesis in medicinal chemistry. This research highlights the challenges and solutions in developing large-scale synthetic routes for pharmacologically active compounds, demonstrating the critical role of chemical synthesis in the development of new therapeutics (Yoshida et al., 2014).

Chemical Structure and Biological Activity

Research into the structure-activity relationships of tetrahydroisoquinoline derivatives has provided insights into their potential bronchodilator and anticonvulsant activities. Studies identifying and evaluating the anticonvulsant activity of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have contributed to the understanding of the chemical basis for pharmacological effects. These investigations underscore the intricate relationship between molecular structure and biological function, paving the way for the development of new drugs with specific therapeutic targets (Chan et al., 1998).

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-15(2)23(27)25-12-11-17-5-8-20(13-19(17)14-25)24-22(26)18-6-9-21(10-7-18)28-16(3)4/h5-10,13,15-16H,11-12,14H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEPZGLCOLDZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.